molecular formula C14H18N4O2 B3879836 2-(1-azepanyl)-2-oxo-N'-(3-pyridinylmethylene)acetohydrazide

2-(1-azepanyl)-2-oxo-N'-(3-pyridinylmethylene)acetohydrazide

Cat. No.: B3879836
M. Wt: 274.32 g/mol
InChI Key: VDLXPLKUWIZEDF-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-2-oxo-N'-(3-pyridinylmethylene)acetohydrazide, also known as APAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. APAP is a hydrazide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-2-oxo-N'-(3-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes, including DNA synthesis, protein synthesis, and cell division. This compound has been shown to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(1-azepanyl)-2-oxo-N'-(3-pyridinylmethylene)acetohydrazide has several advantages and limitations in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to exhibit low toxicity in vitro, making it a potential candidate for further drug development studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its further development as a drug candidate.

Future Directions

There are several future directions for the study of 2-(1-azepanyl)-2-oxo-N'-(3-pyridinylmethylene)acetohydrazide, including further investigation into its mechanism of action and potential therapeutic applications. Additionally, the development of this compound derivatives with improved pharmacological properties may be a promising avenue for future research. Furthermore, the use of this compound in material science applications, such as the development of new sensors and catalysts, may also be an area of future research.

Scientific Research Applications

2-(1-azepanyl)-2-oxo-N'-(3-pyridinylmethylene)acetohydrazide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, drug discovery, and material science. This compound has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13(14(20)18-8-3-1-2-4-9-18)17-16-11-12-6-5-7-15-10-12/h5-7,10-11H,1-4,8-9H2,(H,17,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLXPLKUWIZEDF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)C(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328326
Record name 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

352461-02-0
Record name 2-(azepan-1-yl)-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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